An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS: 1624261-43-3)
An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS: 1624261-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a valuable synthetic intermediate in medicinal chemistry. The document details its synthesis from readily available starting materials, explores its chemical reactivity with a focus on the construction of spirocyclic systems, and discusses its potential applications in drug discovery. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS Number: 1624261-43-3) is a synthetically versatile building block belonging to the class of N-protected piperidine derivatives. Its key structural feature is the geminal dibromo group at the C4 position of the piperidine ring. This functionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and the introduction of spirocyclic centers can impart favorable pharmacological properties such as increased rigidity and improved binding affinity.[1] This guide will delve into the synthesis, properties, and synthetic utility of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl 4,4-dibromopiperidine-1-carboxylate is provided in the table below. These computed properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.[2]
| Property | Value |
| CAS Number | 1624261-43-3 |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ |
| Molecular Weight | 343.06 g/mol [2] |
| IUPAC Name | tert-butyl 4,4-dibromopiperidine-1-carboxylate[2] |
| Synonyms | 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br[2] |
| InChI Key | IBTAYOVUDZSXKE-UHFFFAOYSA-N[2] |
Synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
The most logical and established synthetic route to tert-butyl 4,4-dibromopiperidine-1-carboxylate is the α,α-dibromination of the commercially available N-Boc-4-piperidone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on molecular bromine. The presence of the first bromine atom inductively withdraws electron density, making the remaining α-proton more acidic and facilitating the second bromination at the same carbon, leading to the gem-dibromo product.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions as necessary.
Materials:
-
N-Boc-4-piperidone
-
Bromine (Br₂)
-
Hydrobromic acid (33% in acetic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add hydrobromic acid in acetic acid (catalytic amount) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of bromine (2.2 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The gem-dibromo functionality of tert-butyl 4,4-dibromopiperidine-1-carboxylate is the key to its synthetic utility. This group can undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions, providing access to a diverse range of molecular scaffolds.
Synthesis of Spirocyclic Compounds
A prominent application of this building block is in the synthesis of spiro-piperidine derivatives. The reaction with bidentate nucleophiles, such as those derived from isatin, can lead to the formation of spirooxindoles, a class of compounds with significant biological activity.
Other Potential Reactions
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Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the C4 position.
-
Suzuki Coupling: While less common for gem-dihaloalkanes, under specific palladium-catalyzed conditions, cross-coupling reactions with boronic acids could potentially be achieved.[3][4][5]
Analytical Characterization
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¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet at ~1.5 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the dibrominated carbon (C3 and C5) would likely appear as a triplet, and the protons on the carbons adjacent to the nitrogen (C2 and C6) would also be a triplet, with chemical shifts influenced by the electron-withdrawing bromine atoms.
-
¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), the carbonyl group of the Boc protecting group (~154 ppm), the dibrominated carbon (which would be significantly downfield), and the other piperidine carbons.
-
IR Spectroscopy: The spectrum would be expected to show a strong absorption band for the carbonyl group of the Boc protecting group around 1690-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.
Safety and Handling
Based on available safety data sheets, tert-butyl 4,4-dibromopiperidine-1-carboxylate should be handled with care in a well-ventilated fume hood. It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.
Applications in Drug Discovery
The spiro-piperidine scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved target engagement and selectivity.[6] While specific drugs derived directly from tert-butyl 4,4-dibromopiperidine-1-carboxylate are not yet in the public domain, the utility of the spiro-piperidine core is well-established. For example, novel spiro-piperidine derivatives have been identified as potent and selective melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, which are of interest for the treatment of obesity and other metabolic disorders. Furthermore, spiro-piperidine derivatives have shown promising antileishmanial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.
Conclusion
tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to spirocyclic piperidine derivatives makes it a key intermediate for accessing novel chemical space in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a foundation for its use in the development of new therapeutic agents.
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